

literature review of synthesis yields for substituted 2-bromopyridines

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Compound Name: *2-(5-Bromopyridin-2-yl)propan-2-ol*

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A Comparative Guide to the Synthesis of Substituted 2-Bromopyridines

The synthesis of substituted 2-bromopyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a bromine atom at the 2-position of the pyridine ring provides a versatile handle for a wide array of subsequent cross-coupling reactions and other functional group transformations. This guide offers a comparative overview of the key synthetic methodologies for preparing these valuable building blocks, with a focus on reaction yields and detailed experimental protocols.

Key Synthetic Methodologies and Yield Comparison

Several synthetic strategies have been developed for the synthesis of substituted 2-bromopyridines, each with its own set of advantages and limitations. The most prominent methods include the Sandmeyer reaction of 2-aminopyridines, a modern two-step approach involving iridium-catalyzed C-H borylation followed by bromination, and synthesis from pyridine N-oxides.

Sandmeyer Reaction

The Sandmeyer reaction, a classic and widely used method, involves the diazotization of a 2-aminopyridine derivative followed by treatment with a bromide source, typically copper(I) bromide. This method is robust and provides good to excellent yields for a variety of substrates.

Starting Material	Product	Reagents	Yield (%)
2-Aminopyridine	2-Bromopyridine	1. HBr, Br ₂ , NaNO ₂ ; 2. NaOH	86-92
2-Amino-5-bromopyridine	2,5-Dibromopyridine	1. 48% aq. HBr, NaNO ₂ ; 2. Br ₂	93 (for Sandmeyer step)
2-Amino-3-methyl-5-bromopyridine	2,5-Dibromo-3-methylpyridine	1. HBr, CuBr; 2. NaNO ₃	64-67
2-Methyl-3-aminopyridine	2-Methyl-3-bromopyridine	1. 48% HBr, Br ₂ ; 2. NaNO ₂ ; 3. NaOH	95
2-Methoxy-4-aminopyridine	4-Bromo-2-methoxypyridine	1. 48% HBr; 2. NaNO ₂	95[1]

Iridium-Catalyzed C-H Borylation followed by Bromination

A more contemporary approach involves the regioselective C-H borylation of the pyridine ring, catalyzed by an iridium complex, to form a pyridylboronic ester. This intermediate is then subjected to bromination, often mediated by a copper salt, to yield the desired 2-bromopyridine. This method is particularly useful for substrates where the corresponding 2-aminopyridine is not readily available and offers good to excellent yields in the borylation step.

Starting Material	Borylation Product	Borylation Yield (%)	Bromination Reagents
2,3-Bis(trifluoromethyl)pyridine	5-(Boryl)-2,3-bis(trifluoromethyl)pyridine	82	$[\text{Cu}(\text{py})_4(\text{OTf})_2]$, Ligand, $^{76}/^{77}\text{Br}$ bromide
3-Methyl-2-(trifluoromethyl)pyridine	5-(Boryl)-3-methyl-2-(trifluoromethyl)pyridine	80	$[\text{Cu}(\text{py})_4(\text{OTf})_2]$, Ligand, $^{76}/^{77}\text{Br}$ bromide
3-Bromo-2-(trifluoromethyl)pyridine	5-(Boryl)-3-bromo-2-(trifluoromethyl)pyridine	88	$[\text{Cu}(\text{py})_4(\text{OTf})_2]$, Ligand, $^{76}/^{77}\text{Br}$ bromide

Synthesis from Pyridine N-Oxides and Other Methods

The conversion of pyridine N-oxides to 2-bromopyridines is another viable route, typically involving treatment with a brominating agent like phosphorus(III) bromide (PBr_3) or phosphorus oxybromide (POBr_3). Direct bromination of pyridines is generally less selective and can lead to a mixture of products, though directed ortho-metallation followed by bromination can provide good yields for specific substrates.

Starting Material	Product	Reagents	Yield (%)	Method
2-Hydroxy-3-nitro-5-fluoropyridine	2-Bromo-5-fluoro-3-nitropyridine	POBr_3 , DMF	77[2]	From Hydroxypyridine
4-Methoxypyridine	2-Bromo-4-methoxypyridine	1. n-BuLi , $\text{N,N-dimethylethanola}$ mine; 2. $\text{C}_2\text{Br}_2\text{Cl}_4$	62[3]	Directed ortho-Metalation-Bromination

Experimental Protocols

General Procedure for Sandmeyer Reaction: Synthesis of 2-Bromopyridine

In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, 790 mL (7 moles) of 48% hydrobromic acid is placed. The flask is cooled to 10-20°C in an ice-salt bath, and 150 g (1.59 moles) of 2-aminopyridine is added over approximately 10 minutes. While maintaining the temperature at 0°C or lower, 240 mL (4.7 moles) of bromine is added dropwise. A solution of 275 g (4 moles) of sodium nitrite in 400 mL of water is then added dropwise over 2 hours, keeping the temperature at 0°C or below. After stirring for an additional 30 minutes, a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20-25°C. The reaction mixture is extracted with four 250-mL portions of ether. The combined ether extracts are dried over solid potassium hydroxide for 1 hour and then distilled through a Vigreux column. 2-Bromopyridine is collected at 74–75°C/13 mm Hg, with a yield of 216–230 g (86–92%).

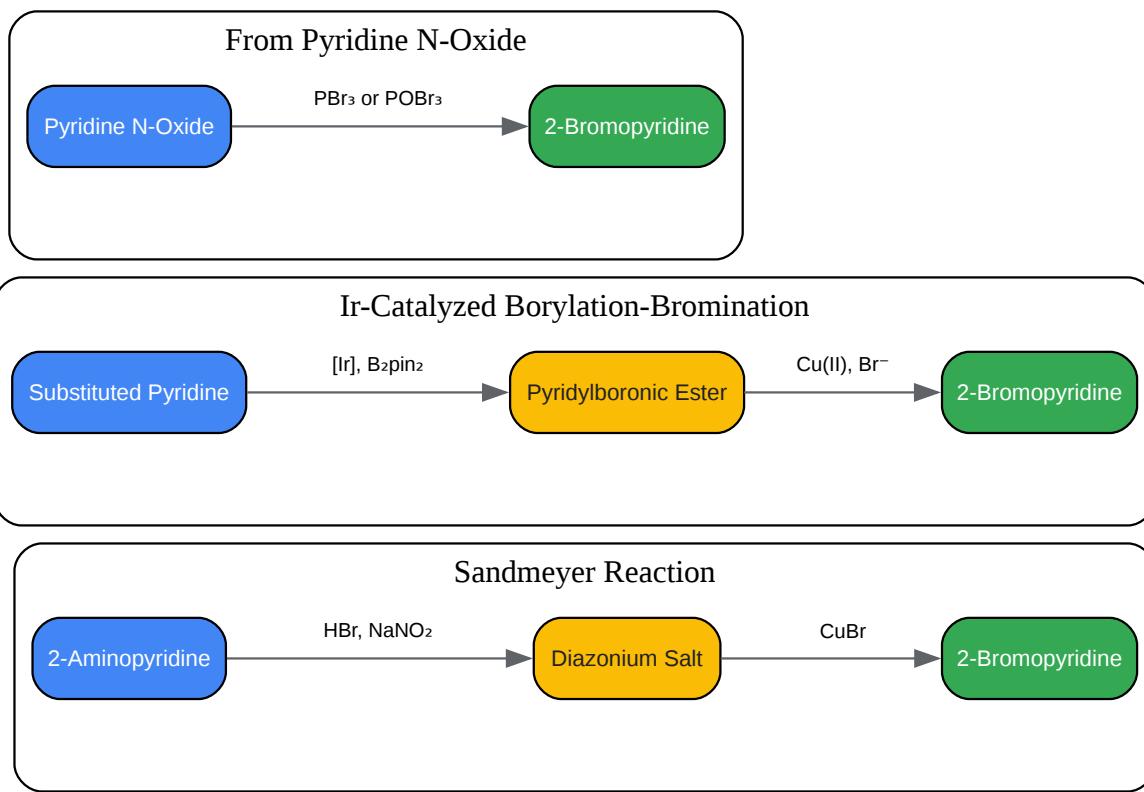
General Procedure for Iridium-Catalyzed C-H Borylation

The iridium precatalyst and ligand are weighed in air and transferred to a Schlenk flask under a positive nitrogen pressure. Pinacolborane and the substituted pyridine substrate are then added. The flask is heated in an oil bath at 80°C, and the reaction progress is monitored by GC-MS. Upon completion, the product is purified by column chromatography to yield the pyridylboronic ester.

General Procedure for Copper-Mediated Deboration-bromination

To a solution of the pyridylboronic pinacol ester (1 μ mol) in 100 μ L of 9:1 MeOH:H₂O is added [Cu(py)₄(OTf)₂] (0.5 μ mol) and 3,4,7,8-tetramethyl-1,10-phenanthroline (ligand). A solution containing the bromide source is then added, and the mixture is stirred at room temperature for 30 minutes. The radiochemical conversion is determined by radio-HPLC.[4]

Visualization of Synthetic Workflows

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